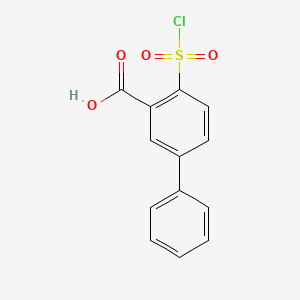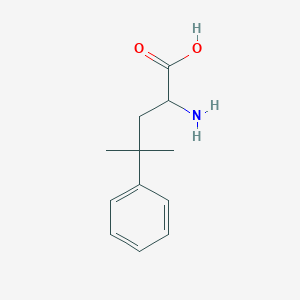
1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a carboxylic acid group and a brominated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 4-bromo-3,5-dimethylbenzyl chloride, followed by carboxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce the corresponding cyclopropane derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and cyclopropane ring play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-3,5-dimethylphenylacetic acid: Similar aromatic structure but with an acetic acid group instead of a cyclopropane ring.
Uniqueness: 1-(4-Bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a brominated aromatic ring and a cyclopropane ring, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
1-(4-bromo-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c1-7-5-9(6-8(2)10(7)13)12(3-4-12)11(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
ZVJDGDPCPBLMOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


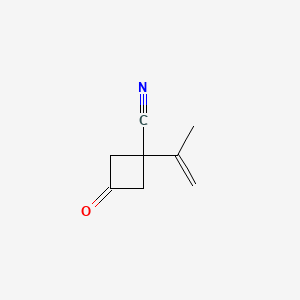
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
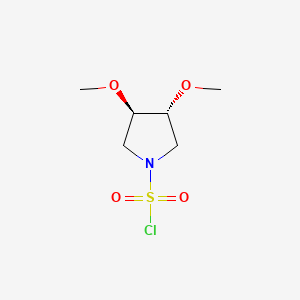
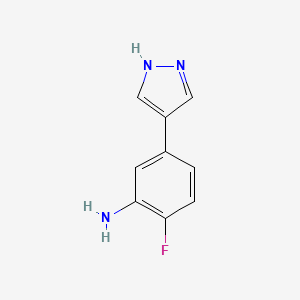
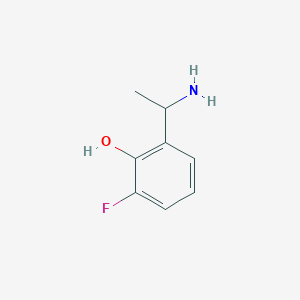
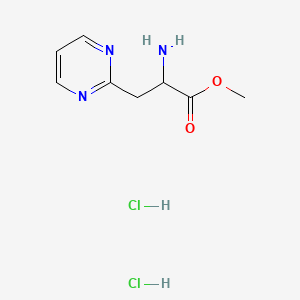
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
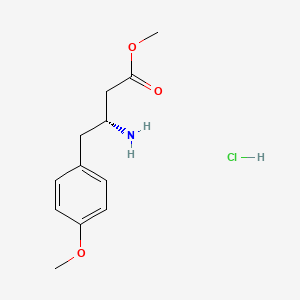
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
